N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole with furan-2-carboxylic acid or its derivatives. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Lewis acids such as aluminum chloride can facilitate electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential antimicrobial and anticancer activities. The thiadiazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
The compound’s potential therapeutic applications include its use as an antimicrobial agent and as a lead compound for the development of anticancer drugs. Studies have shown that thiadiazole derivatives exhibit significant activity against various bacterial and fungal strains .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrole-2-carboxamide
Uniqueness
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the presence of both the thiadiazole and furan rings, which confer distinct chemical and biological properties. The ethylsulfanyl group enhances its lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-2-15-9-12-11-8(16-9)10-7(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCCRSLOGNGKQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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